molecular formula C14H9ClN4O2S B6719727 N-[5-(5-chlorothiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide

N-[5-(5-chlorothiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide

Cat. No.: B6719727
M. Wt: 332.8 g/mol
InChI Key: ZVATWMDJZRZUNE-UHFFFAOYSA-N
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Description

N-[5-(5-chlorothiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide is a complex organic compound that features a pyridazine core with various functional groups attached

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O2S/c15-11-4-3-10(22-11)8-1-5-12(16-7-8)17-14(21)9-2-6-13(20)19-18-9/h1-7H,(H,19,20)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVATWMDJZRZUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=C(S2)Cl)NC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chlorothiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazine core, followed by the introduction of the chlorothiophene and pyridine groups through various coupling reactions. The final step often involves the formation of the carboxamide group under specific conditions, such as using amide coupling reagents like EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) for sulfoxidation.

    Reduction: Reagents like Pd/C (Palladium on Carbon) with hydrogen gas for nitro reduction.

    Substitution: Reagents like NaH (Sodium Hydride) or K2CO3 (Potassium Carbonate) in polar aprotic solvents for nucleophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-[5-(5-chlorothiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(5-bromothiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide
  • N-[5-(5-methylthiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide

Uniqueness

N-[5-(5-chlorothiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide is unique due to the presence of the chlorothiophene group, which can impart distinct electronic properties and reactivity compared to its analogs with different substituents on the thiophene ring.

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